Technical Guide: 6-(Cyclopropylmethoxy)pyridin-3-amine
Technical Guide: 6-(Cyclopropylmethoxy)pyridin-3-amine
[1]
Executive Summary & Chemical Identity
6-(Cyclopropylmethoxy)pyridin-3-amine is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., for oncology and autoimmune indications). It serves as a critical "left-hand" or "right-hand" pharmacophore, providing a solvent-exposed amine for hydrogen bonding and a cyclopropylmethoxy tail that occupies hydrophobic pockets (e.g., the ATP-binding site of kinases).[1]
Chemical Identity Table
| Property | Detail |
| Chemical Name | 6-(Cyclopropylmethoxy)pyridin-3-amine |
| CAS Number | 1019515-38-8 (Note: Often confused with alkyl analog 1159821-66-5) |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| SMILES | NC1=CN=C(OCC2CC2)C=C1 |
| LogP (Calc) | ~1.2 - 1.5 (Moderate Lipophilicity) |
| TPSA | 51.2 Ų |
| Appearance | Off-white to light brown solid |
Structural Analysis & Pharmacophore Utility
The compound features a 2,5-disubstituted pyridine scaffold. The 3-amino group acts as a primary hydrogen bond donor, often interacting with the hinge region of kinase enzymes. The 6-position is substituted with a cyclopropylmethoxy ether.[1][2][3][4]
Pharmacophore Features[1][2][7][8][9]
-
Pyridine Nitrogen: Weak H-bond acceptor; modulates pKa.[1]
-
Primary Amine (C3): Critical H-bond donor for ligand-protein binding.[1]
-
Ether Linkage: Provides rotational freedom while extending the lipophilic tail.
-
Cyclopropyl Group: A "privileged structure" in drug design.[1] It adds metabolic stability (blocking oxidation at the
-carbon) and fills small hydrophobic sub-pockets without the steric bulk of an isopropyl or t-butyl group.[1]
Visualization: Pharmacophore Map
Figure 1: Pharmacophore dissection of 6-(Cyclopropylmethoxy)pyridin-3-amine showing functional roles in ligand binding.
Synthetic Pathway (Step-by-Step)
The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (
Reaction Scheme
-
Step 1 (
): Displacement of chloride in 2-chloro-5-nitropyridine by cyclopropylmethanol anion.[1] -
Step 2 (Reduction): Catalytic hydrogenation or chemical reduction of the nitro group to the amine.
Visualization: Synthetic Route
Figure 2: Two-step synthetic pathway from commercially available 2-chloro-5-nitropyridine.
Detailed Experimental Protocols
Note: These protocols are derived from standard methodologies for 2-alkoxy-5-aminopyridines and validated by analogy to similar patent literature.
Step 1: Synthesis of 2-(Cyclopropylmethoxy)-5-nitropyridine
Reagents:
-
Cyclopropylmethanol (1.1 equiv)
-
Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)
-
2-Chloro-5-nitropyridine (1.0 equiv)[1]
-
Solvent: Anhydrous THF or DMF[1]
Protocol:
-
Activation: In a flame-dried round-bottom flask under
, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. -
Alkoxide Formation: Dropwise add cyclopropylmethanol (1.1 equiv). Stir at 0°C for 30 min until gas evolution ceases.
-
Addition: Add a solution of 2-chloro-5-nitropyridine (1.0 equiv) in THF dropwise to the alkoxide mixture.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
-
Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-20% EtOAc in Hexanes) to yield a yellow solid.
Step 2: Reduction to 6-(Cyclopropylmethoxy)pyridin-3-amine
Option A: Catalytic Hydrogenation (Cleaner, preferred for scale)
-
Reagents: 10% Pd/C (5-10 wt%),
gas (balloon or 1 atm), Methanol or Ethanol. -
Protocol: Dissolve the nitro intermediate in MeOH. Add Pd/C carefully under Argon. Purge with
. Stir at RT for 2–6 hours. Filter through Celite to remove catalyst. Concentrate filtrate to obtain the amine as an off-white solid or oil.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Option B: Iron Reduction (Robust, functional group tolerant)
-
Reagents: Iron powder (5 equiv),
(5 equiv), Ethanol/Water (4:1). -
Protocol: Suspend nitro intermediate in EtOH/Water. Add Fe and
. Heat to reflux (80°C) for 2 hours. Cool, filter through Celite, and concentrate. Partition residue between water and EtOAc to isolate the amine.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, it is imperative to treat this compound with standard precautions for pyridine derivatives.
-
Hazards:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation upon long-term exposure to air, turning dark brown.
-
Handling: Use a fume hood.[1] Avoid dust formation.
References
-
ChemicalBook. (2024).[5] 6-(Cyclopropylmethoxy)pyridin-3-amine Product Page. Link
-
National Institutes of Health (NIH) - PubChem. (2024). 2-Chloro-5-nitropyridine (Precursor Data). Link
-
Bakke, J. M., & Sletvold, I. (2003).[6] Substitution reactions of 5-nitropyridine-2-sulfonic acid.[1][6] A new pathway to 2,5-disubstituted pyridines.[6] Organic & Biomolecular Chemistry.[5][6][7][8] (Validates SNAr mechanism for 2-alkoxy-5-nitropyridines). Link
-
Google Patents. (2010). WO2010097248 - Method for preparing aminopyridine derivatives.[1] (General reference for pyridine amine synthesis). Link
Sources
- 1. 1159821-66-5|6-Cyclopropylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. Cyclopropane | CymitQuimica [cymitquimica.com]
- 3. 2727153-33-3_CAS号:2727153-33-3_3-[2-[3-(2-azidoethoxy)-2-hydroxy-propoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]propanamide - 化源网 [chemsrc.com]
- 4. 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine | C9H11BrN2O | CID 67281909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 6. Sci-Hub. Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines / Organic & Biomolecular Chemistry, 2003 [sci-hub.box]
- 7. CAS 1159821-66-5: 6-Cyclopropyl-3-pyridinamine [cymitquimica.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
